N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N6O3 and its molecular weight is 292.299. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Techniques
One area of research involves the development of novel synthesis methods for triazine derivatives, which are crucial for various applications in medicinal chemistry and material science. For instance, research on the synthesis of triazine-based compounds has led to the development of new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the novel synthesis of N-Methoxy-N-methylamides from 4,6-Pyrimidyl Urethane and Grignard Reagents showcases innovative approaches to compound development with potential applications in drug design and synthesis (Lee, 2007).
Antitumor Applications
Research into triazine and isoxazole derivatives has also highlighted potential antitumor applications. For example, studies on olivacine derivatives have identified compounds with high cytotoxicity against cancer cells, suggesting a path for the development of new antitumor agents (Jasztold-Howorko et al., 1994). This research indicates that triazine-based compounds could be vital in the search for more effective cancer treatments.
Corrosion Inhibition
Another significant application area for triazine derivatives is in corrosion inhibition, particularly for protecting metals in aggressive environments. Studies have synthesized benzothiazole derivatives, including triazine compounds, demonstrating their effectiveness as corrosion inhibitors for steel in acidic solutions (Hu et al., 2016). These findings suggest potential industrial applications in materials protection and preservation.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may act as a nucleophilic catalyst for a variety of reactions .
Biochemical Pathways
Given its structural features, it could potentially influence a broad range of heterocyclic and fused heterocyclic derivatives
Pharmacokinetics
Based on its structural similarity to other compounds, it may exhibit first-order kinetics . The compound’s bioavailability, half-life, and clearance rate are currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential as a nucleophilic catalyst, it may facilitate a variety of biochemical reactions, potentially leading to diverse cellular effects .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-7-8(5-14-21-7)10(19)13-6-9-15-11(18(2)3)17-12(16-9)20-4/h5H,6H2,1-4H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKZQKBNQDARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.